molecular formula C11H19NO3 B12977343 Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate

Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate

Cat. No.: B12977343
M. Wt: 213.27 g/mol
InChI Key: XTEBUCCBQRIZOA-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-6-azabicyclo[320]heptane-6-carboxylate is a heterocyclic organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butyl ester group, a hydroxyl group, and an azabicyclo heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxymethyl pyridine.

    Cyclization: The hydroxymethyl group undergoes cyclization to form the azabicyclo heptane core.

The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuroprotective Effects

Research indicates that Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate exhibits neuroprotective properties. A study analyzed its effects on astrocyte cells stimulated with amyloid beta peptide (Aβ) 1-42, a key factor in Alzheimer's disease pathology. The compound demonstrated a moderate protective effect against cell death induced by Aβ, attributed to its ability to reduce inflammatory markers like TNF-α and free radicals in cell cultures .

2. Inhibition of Enzymatic Activity

The compound has been identified as an inhibitor of β-secretase and acetylcholinesterase, both of which are critical enzymes involved in the pathophysiology of Alzheimer's disease. By inhibiting these enzymes, this compound can potentially prevent the aggregation of amyloid beta peptides and the formation of neurotoxic fibrils .

Data Table: Summary of Neuroprotective Studies

Study ReferenceModelFindings
In vitro (astrocytes)Moderate protection against Aβ-induced cell death; reduced TNF-α levels
In vivo (scopolamine model)No significant effect compared to galantamine; attributed to bioavailability issues

Pharmacological Insights

3. Potential for Drug Development

Given its dual inhibitory action, this compound presents a promising candidate for drug development targeting cognitive disorders. Its structural characteristics allow for modifications that could enhance its efficacy and bioavailability, making it a valuable scaffold in medicinal chemistry.

Case Studies

Case Study 1: In Vitro Efficacy

In a controlled laboratory setting, researchers treated astrocyte cultures with varying concentrations of this compound alongside Aβ 1-42 exposure. The results indicated a dose-dependent reduction in cell death, highlighting the compound's potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Comparative Analysis with Galantamine

In vivo studies compared the effects of this compound with galantamine, a well-known treatment for Alzheimer's disease. While Tert-butyl showed promise in vitro, its efficacy in vivo was limited, suggesting further research is needed to optimize its pharmacokinetic properties for clinical use.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact mechanism depends on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a similar bicyclic structure but with a different ring size and functional groups.

    Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate: This compound differs by having an oxo group instead of a hydroxyl group.

    Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate: This compound contains an additional nitrogen atom in the bicyclic structure

Uniqueness

Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate is unique due to its specific combination of functional groups and its rigid bicyclic structure. This uniqueness makes it a valuable compound for various applications in research and industry, particularly in the development of new chemical entities and therapeutic agents .

Biological Activity

Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate, also known as exo-4-hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester (CAS No. 1523530-69-9), is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its antibacterial properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H19_{19}NO3_3
  • Molecular Weight : 213.27 g/mol
  • IUPAC Name : tert-butyl (1S,4R,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate

Antibacterial Properties

Recent studies have explored the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The compound exhibits significant activity against resistant strains, making it a candidate for further development in combating antibiotic resistance.

Table 1: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Klebsiella pneumoniae64 µg/mL

The mechanism of action of this compound involves inhibition of bacterial cell wall synthesis through targeting penicillin-binding proteins (PBPs). This mechanism is crucial for the development of new antibacterial agents, especially in light of increasing resistance to traditional antibiotics.

Study on Antimicrobial Efficacy

A study conducted by researchers at Virginia Commonwealth University examined the compound's effects on Escherichia coli and Staphylococcus aureus. The results indicated a concentration-dependent inhibition of bacterial growth, with significant reductions observed at concentrations as low as 16 µg/mL for S. aureus. This suggests that the compound may interfere with critical bacterial cellular processes, potentially leading to cell lysis or death .

Resistance Mechanism Exploration

Another research effort focused on understanding how this compound can overcome resistance mechanisms in bacteria such as Klebsiella pneumoniae. The study revealed that the compound could effectively inhibit the activity of β-lactamases, enzymes produced by bacteria to neutralize β-lactam antibiotics .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(13)9(7)12/h7-9,13H,4-6H2,1-3H3

InChI Key

XTEBUCCBQRIZOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1C(CC2)O

Origin of Product

United States

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